![molecular formula C21H19FO6S B8244321 ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate](/img/structure/B8244321.png)
((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate
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Overview
Description
((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate is a complex organic compound with the molecular formula C21H19FO6S and a molecular weight of 418.4354 . This compound is characterized by its unique structure, which includes a furan ring, a benzenesulfonyl group, and a fluoro-phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate involves multiple steps. One common method includes the reaction of 3-fluorophenylacetic acid with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
Nonsteroidal Anti-inflammatory Drug (NSAID)
The compound has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase enzymes. This dual action is significant because:
- COX-2 Inhibition : COX-2 is an enzyme involved in the inflammatory process. Inhibiting this enzyme can lead to reduced inflammation and pain relief.
- Carbonic Anhydrase Inhibition : This enzyme plays a role in various physiological processes, including acid-base balance and fluid secretion. Its inhibition may enhance the therapeutic effects of NSAIDs by providing a localized action in inflamed tissues.
Cancer Treatment
Recent studies have suggested that the compound exhibits anticancer properties, particularly against colorectal cancer:
- Inhibition of Tumor Growth : Research indicates that it can inhibit colorectal adenoma and tumor growth in mouse models, which positions it as a potential candidate for further development as an anticancer agent.
- Mechanism of Action : The unique mechanism involving COX-2 and carbonic anhydrase inhibition may provide a novel approach to targeting inflammation-associated cancers.
Case Study 1: Polmacoxib Development
Polmacoxib, a derivative of the compound, was approved in South Korea for treating colorectal cancer. Its development involved extensive preclinical studies demonstrating its efficacy and safety profile compared to traditional NSAIDs. The findings highlighted:
- Reduced Gastrointestinal Toxicity : Unlike conventional NSAIDs, Polmacoxib showed a favorable safety profile with reduced gastrointestinal side effects.
- Enhanced Targeting : The drug's design allows for targeted delivery to inflamed tissues while minimizing systemic exposure.
Case Study 2: Comparative Efficacy Studies
A comparative study involving Polmacoxib and other NSAIDs revealed that Polmacoxib not only reduced inflammation more effectively but also exhibited a lower incidence of cardiovascular complications commonly associated with COX-2 inhibitors.
Mechanism of Action
The mechanism of action of ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: A related compound with similar structural features but different functional groups.
4-Fluorophenylacetic acid: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate is unique due to its combination of a furan ring, a benzenesulfonyl group, and a fluoro-phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications.
Biological Activity
The compound ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate , with the CAS number 1778703-66-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19FO6S
- Molecular Weight : 418.44 g/mol
- Purity : Typically greater than 98%
- Storage Conditions : Sealed in dry conditions at 2-8°C
The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This mechanism is significant in the context of anti-inflammatory and analgesic activities, making it a candidate for treating various inflammatory diseases.
Anti-inflammatory Effects
Research indicates that this compound exhibits substantial anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models.
Antiproliferative Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against colorectal adenoma cells, showing a dose-dependent reduction in cell viability.
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound is effective against certain cancer cell lines, it maintains a favorable safety profile with low cytotoxicity in normal cell lines. This selectivity is crucial for its potential therapeutic applications.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive to therapeutic dosing schedules.
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]phenyl]sulfonylmethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO6S/c1-13(23)27-12-29(25,26)17-9-7-14(8-10-17)19-18(20(24)21(2,3)28-19)15-5-4-6-16(22)11-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAITNCKYMMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C(O2)(C)C)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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